molecular formula C16H34I2N6O2 B15181771 1H-1,3-Diazepin-2-amine, N,N'-(1,2-ethanediylbis(oxy-2,1-ethanediyl)bis(4,5,6,7-tetrahydro-, dihydriodide CAS No. 82911-03-3

1H-1,3-Diazepin-2-amine, N,N'-(1,2-ethanediylbis(oxy-2,1-ethanediyl)bis(4,5,6,7-tetrahydro-, dihydriodide

Cat. No.: B15181771
CAS No.: 82911-03-3
M. Wt: 596.29 g/mol
InChI Key: ALQDMQDBWBQRLR-UHFFFAOYSA-N
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Description

1H-1,3-Diazepin-2-amine, N,N’-(1,2-ethanediylbis(oxy-2,1-ethanediyl)bis(4,5,6,7-tetrahydro-, dihydriodide is a complex organic compound characterized by its unique diazepine ring structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,3-Diazepin-2-amine, N,N’-(1,2-ethanediylbis(oxy-2,1-ethanediyl)bis(4,5,6,7-tetrahydro-, dihydriodide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the diazepine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1H-1,3-Diazepin-2-amine, N,N’-(1,2-ethanediylbis(oxy-2,1-ethanediyl)bis(4,5,6,7-tetrahydro-, dihydriodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted diazepine compounds .

Scientific Research Applications

1H-1,3-Diazepin-2-amine, N,N’-(1,2-ethanediylbis(oxy-2,1-ethanediyl)bis(4,5,6,7-tetrahydro-, dihydriodide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-1,3-Diazepin-2-amine, N,N’-(1,2-ethanediylbis(oxy-2,1-ethanediyl)bis(4,5,6,7-tetrahydro-, dihydriodide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1,3-Diazepin-2-amine, N,N’-(1,2-ethanediylbis(oxy-2,1-ethanediyl)bis(4,5,6,7-tetrahydro-, dihydriodide is unique due to its specific substituents and the presence of the dihydriodide groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other diazepine derivatives .

Properties

CAS No.

82911-03-3

Molecular Formula

C16H34I2N6O2

Molecular Weight

596.29 g/mol

IUPAC Name

N-[2-[2-[2-(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-ylamino)ethoxy]ethoxy]ethyl]-4,5,6,7-tetrahydro-1H-1,3-diazepin-2-amine;dihydroiodide

InChI

InChI=1S/C16H32N6O2.2HI/c1-2-6-18-15(17-5-1)21-9-11-23-13-14-24-12-10-22-16-19-7-3-4-8-20-16;;/h1-14H2,(H2,17,18,21)(H2,19,20,22);2*1H

InChI Key

ALQDMQDBWBQRLR-UHFFFAOYSA-N

Canonical SMILES

C1CCN=C(NC1)NCCOCCOCCNC2=NCCCCN2.I.I

Origin of Product

United States

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